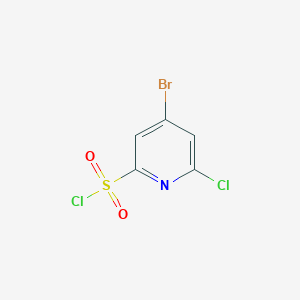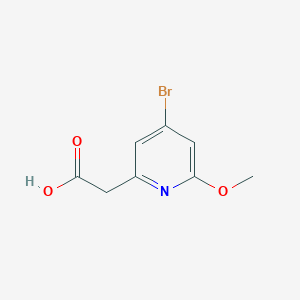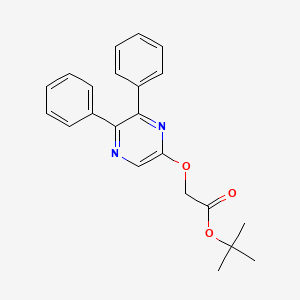
Methyl Varenicline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline is a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a crucial role in the brain’s reward system by modulating dopamine release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor compound to form the core bicyclic structure.
Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
Methyl Varenicline undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
Methyl Varenicline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents.
作用机制
Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .
相似化合物的比较
Similar Compounds
Cytisine: Another partial agonist at nicotinic receptors, used in smoking cessation.
Bupropion: An antidepressant with nicotinic receptor antagonist properties.
Nicotine: A full agonist at nicotinic receptors, commonly used in nicotine replacement therapies.
Uniqueness
Methyl Varenicline is unique due to its dual agonist-antagonist activity at nicotinic receptors. This dual activity provides a balanced approach to modulating dopamine release, making it more effective in reducing cravings and withdrawal symptoms compared to other compounds .
属性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3 |
InChI 键 |
SYUMLVIBVORUHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


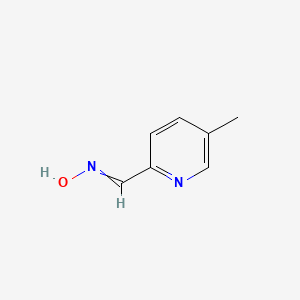

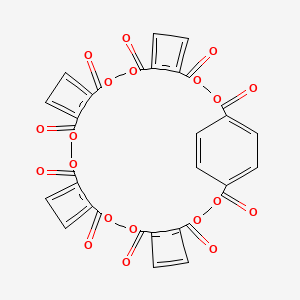


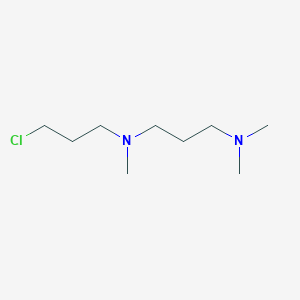
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
